![molecular formula C11H16O4 B12624338 4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one CAS No. 941282-80-0](/img/structure/B12624338.png)
4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one
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Overview
Description
4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones These compounds are characterized by a six-membered ring with two double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadienone as the core structure.
Functional Group Addition: Hydroxyethoxy and methoxyethyl groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: These reactions are often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and reaction efficiency.
Catalysts: Employing catalysts to increase reaction rates and yields.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy and methoxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexadienones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycyclohexa-2,5-dien-1-one: Lacks the hydroxyethoxy and methoxyethyl groups.
4-Methoxycyclohexa-2,5-dien-1-one: Contains only the methoxy group.
Properties
CAS No. |
941282-80-0 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O4/c1-14-8-6-11(15-9-7-12)4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 |
InChI Key |
XUHAYZAWDBEWRB-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(C=CC(=O)C=C1)OCCO |
Origin of Product |
United States |
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